An In-depth Technical Guide to the Fundamental Properties of 5,6-dihydro-2H-pyran-2-one
An In-depth Technical Guide to the Fundamental Properties of 5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural motif is present in numerous natural products exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the fundamental properties of 5,6-dihydro-2H-pyran-2-one, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and biological relevance. The information is presented to serve as a valuable resource for researchers engaged in drug discovery and development.
Chemical and Physical Properties
5,6-dihydro-2H-pyran-2-one is a colorless to yellow liquid at room temperature.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[2][3] The core chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O₂ | [1][2] |
| Molecular Weight | 98.10 g/mol | [1][2] |
| CAS Number | 3393-45-1 | [1][2] |
| IUPAC Name | 5,6-dihydro-2H-pyran-2-one | [1] |
| Synonyms | 5,6-Dihydro-α-pyrone, δ-Valerolactone, 3,4-dihydro-2H-pyran-2-one | [1] |
| Appearance | Colorless or yellow liquid | [1] |
| Boiling Point | 103 °C at 10 mmHg | [2][3] |
| Density | 1.139 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.483 | [2][3] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
Spectroscopic Data
The structural elucidation of 5,6-dihydro-2H-pyran-2-one is confirmed by various spectroscopic techniques. The following tables summarize the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Proton NMR) - Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~6.8 ppm | dt | 1H | H-4 |
| ~6.0 ppm | dt | 1H | H-3 |
| ~4.4 ppm | m | 2H | H-6 |
| ~2.4 ppm | m | 2H | H-5 |
| ¹³C NMR (Carbon NMR) - Chemical Shift (δ) | Assignment |
| ~164 ppm | C-2 |
| ~145 ppm | C-4 |
| ~121 ppm | C-3 |
| ~68 ppm | C-6 |
| ~29 ppm | C-5 |
Note: NMR data is compiled from typical values and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1720-1740 | C=O (α,β-unsaturated lactone) |
| ~1630-1650 | C=C (alkene) |
| ~1200-1250 | C-O (ester) |
Mass Spectrometry (MS)
| m/z Value | Assignment |
| 98 | [M]⁺ (Molecular Ion) |
Experimental Protocols
Synthesis of 5,6-dihydro-2H-pyran-2-one
A reliable and convenient one-step procedure for the preparation of 5,6-dihydro-2H-pyran-2-one is documented in Organic Syntheses.[4]
Reaction Scheme:
A simplified reaction scheme for the synthesis.
Materials:
-
Vinylacetic acid (0.50 mole)
-
Paraformaldehyde (1 mole as CH₂O)
-
Concentrated sulfuric acid (3 mL)
-
Glacial acetic acid (125 mL)
-
Anhydrous sodium acetate (B1210297) (16 g)
-
20% aqueous sodium hydroxide
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 43 g (0.50 mole) of vinylacetic acid, 30 g (1 mole as CH₂O) of paraformaldehyde, 3 mL of concentrated sulfuric acid, and 125 mL of glacial acetic acid.[4]
-
Gently reflux the mixture for 3 hours.[4]
-
Cool the reaction to room temperature and add 16 g of anhydrous sodium acetate while swirling.[4]
-
Remove the acetic acid using a rotary evaporator at 50–55°C.[4]
-
Add 100 mL of water and cool the flask in an ice bath.[4]
-
Adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, ensuring the temperature remains below 5°C.[4]
-
Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.[4]
-
Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.[4]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[4]
-
Remove the dichloromethane with a rotary evaporator to yield a mobile yellow oil.[4]
-
Distill the crude product under reduced pressure to obtain 5,6-dihydro-2H-pyran-2-one.[4]
General Protocol for NMR Spectroscopic Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 5,6-dihydro-2H-pyran-2-one into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data using appropriate software to obtain the final spectra for analysis.
Biological and Pharmacological Relevance
5,6-dihydro-2H-pyran-2-ones are an important class of heterocyclic compounds with a wide range of reported biological and pharmacological activities.[4][5] These include antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[4][5][6] The α,β-unsaturated δ-lactone moiety is a key structural feature, acting as a Michael acceptor that can react with biological nucleophiles, such as cysteine residues in proteins.[6] This reactivity is believed to be a primary mechanism for the observed biological effects.
Inhibition of the NF-κB Signaling Pathway
While the direct effect of the parent 5,6-dihydro-2H-pyran-2-one on specific signaling pathways is not extensively detailed, derivatives of this scaffold have been shown to be potent inhibitors of key cellular pathways implicated in disease. For instance, (R)-rugulactone, a naturally occurring 6-substituted 5,6-dihydro-2H-pyran-2-one, has demonstrated significant anticancer potential through its ability to inhibit the nuclear factor κB (NF-κB) activation pathway.[7]
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[8] Its dysregulation is associated with various diseases, including cancer and chronic inflammatory conditions. The canonical NF-κB pathway is activated by pro-inflammatory cytokines like TNFα and IL-1.[8] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[5][8]
The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by 5,6-dihydro-2H-pyran-2-one derivatives.
Canonical NF-κB signaling pathway and potential inhibition.
Conclusion
5,6-dihydro-2H-pyran-2-one is a versatile heterocyclic compound with a rich chemistry and significant biological potential. Its fundamental properties, including its physicochemical characteristics and spectroscopic signature, are well-defined, and various synthetic routes are available for its preparation. The presence of the α,β-unsaturated lactone moiety makes it and its derivatives promising scaffolds for the development of novel therapeutic agents, particularly through the modulation of key signaling pathways such as NF-κB. This guide provides a foundational repository of technical information to support further research and development in this exciting area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,6-DIHYDRO-2H-PYRAN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
